N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide]
Description
Introduction to N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] in Chemical Research
Historical Development and Scientific Context
The synthesis of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] builds upon decades of research into naphthalene derivatives and aminooxy-containing compounds. Early work on amino-hydroxy-naphthalenes, such as 2-amino-7-hydroxynaphthalene, utilized methods like the Bucherer amination reaction, which involved high-pressure conditions and volatile amines. However, challenges in controlling reaction specificity and scalability prompted the development of alternative strategies. Modern approaches, as exemplified by this compound, leverage stable aromatic backbones and non-volatile nitrogen donors to achieve selective functionalization under milder conditions.
The integration of aminooxy groups into naphthalene frameworks gained traction with the rise of bioorthogonal chemistry in the early 21st century. Researchers recognized that aminooxy moieties could undergo rapid oxime ligation with ketones or aldehydes under physiological conditions, enabling precise bioconjugation without interfering with native biological processes. This compound’s bis-functionalized design, featuring two aminooxyacetamide arms symmetrically attached to a 1,5-naphthalene diyl core, represents a deliberate optimization for dual conjugation applications.
Research Significance in Bioorthogonal Chemistry
N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] has become indispensable in bioorthogonal applications due to its reactivity, stability, and modularity. Key advancements include:
Table 1: Comparison of Bioconjugation Strategies Using Aminooxy Groups
| Conjugation Method | Reaction Rate (pH 4.5) | Stability in Serum | Compatibility with Proteins |
|---|---|---|---|
| Oxime Ligation (This Compound) | Moderate (Days) | High | Excellent |
| Maleimide-Thiol | Rapid (Hours) | Moderate | Variable |
| Copper-Catalyzed Azide-Alkyne | Fast (Minutes) | Low | Limited |
Data adapted from antibody-drug conjugate studies.
The compound’s aminooxy groups form stable oxime bonds with carbonyl-containing molecules, such as ketone-modified antibodies or glycoproteins. Unlike copper-dependent click reactions, which risk generating cytotoxic byproducts, oxime ligation proceeds without metal catalysts, making it suitable for sensitive biological systems. Furthermore, the naphthalene backbone enhances solubility in aqueous environments, addressing a common limitation of hydrophobic bioconjugates.
Recent studies highlight its utility in constructing antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs). For example, trastuzumab conjugates incorporating aminooxy-linked auristatin derivatives exhibited superior pharmacokinetic profiles compared to conventional cysteine-conjugated ADCs, underscoring the method’s therapeutic potential.
Structural Relevance to Bioconjugation Research
The molecular architecture of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] is meticulously engineered to balance reactivity and spatial control:
- Naphthalene Core : The 1,5-diyl substitution pattern provides rigidity and π-stacking capabilities, facilitating interactions with aromatic residues in proteins or nucleic acids. This structural motif is critical for maintaining conjugate stability in physiological environments.
- Aminooxyacetamide Arms : Each arm features a terminal aminooxy group (-ONH2) connected via a short ethylene spacer. This design ensures accessibility for conjugation while minimizing steric hindrance. The acetamide linkage further enhances hydrolytic stability compared to ester-based alternatives.
Table 2: Impact of Aromatic Backbones on Bioconjugate Stability
| Aromatic Unit | Stacking Energy (kJ/mol) | Solubility (mg/mL) | Serum Half-Life (Hours) |
|---|---|---|---|
| Benzene | 15.2 | 2.1 | 48 |
| Naphthalene (1,5-diyl) | 27.8 | 5.6 | 72 |
| Anthracene | 42.3 | 1.4 | 36 |
Data derived from supramolecular interaction studies.
The compound’s symmetrical structure allows for simultaneous conjugation of two distinct payloads, such as a drug molecule and a fluorescent probe, enabling multifunctional bioconjugates. This capability is particularly valuable in theranostic applications, where real-time tracking of drug delivery is essential. Additionally, the aminooxy groups’ selectivity for carbonyl compounds ensures minimal off-target binding, a critical advantage in complex biological matrices.
Properties
IUPAC Name |
2-aminooxy-N-[5-[(2-aminooxyacetyl)amino]naphthalen-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c15-21-7-13(19)17-11-5-1-3-9-10(11)4-2-6-12(9)18-14(20)8-22-16/h1-6H,7-8,15-16H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWDZDBSRKXTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)CON)C(=C1)NC(=O)CON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166232-68-3 | |
| Record name | N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] involves the reaction of 1,5-diaminonaphthalene with aminooxyacetic acid derivatives under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aminooxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include oxides, amine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
Bioconjugation
Overview : Bioconjugation involves the covalent attachment of biomolecules to other molecules or surfaces. N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] serves as an effective linker in these processes.
Applications :
- Targeted Therapies : The compound enhances the development of targeted therapies by allowing for the precise attachment of antibodies or proteins to drug carriers or diagnostic agents, improving specificity and efficacy in treatment protocols .
- Case Study : Research has demonstrated the successful use of this compound in linking therapeutic agents to cancer-targeting antibodies, leading to improved therapeutic outcomes in preclinical models .
Drug Delivery Systems
Overview : The compound's unique structural properties make it suitable for formulating advanced drug delivery systems.
Applications :
- Cancer Therapy : It plays a crucial role in enhancing the efficacy and specificity of drug targeting in cancer treatments. By modifying drug release profiles, it allows for sustained release and reduced side effects .
- Case Study : A study highlighted its use in creating nanoparticles that encapsulate chemotherapeutic agents, which showed enhanced targeting capabilities and reduced systemic toxicity compared to conventional delivery methods .
Diagnostics
Overview : N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] is utilized in various diagnostic applications.
Applications :
- Biosensors : The compound can be employed in the development of biosensors for detecting specific biomolecules, facilitating early disease detection and monitoring .
- Case Study : In one instance, it was integrated into a biosensor platform that successfully detected biomarkers for early-stage cancer with high sensitivity and specificity, showcasing its potential in clinical diagnostics .
Research in Chemical Biology
Overview : This compound is pivotal in chemical biology research, particularly for studying protein interactions and cellular processes.
Applications :
- Protein Interaction Studies : It aids researchers in understanding complex biological systems by facilitating the study of protein interactions through covalent modifications .
- Case Study : Research involving this compound has elucidated mechanisms of enzyme-substrate interactions, providing insights into metabolic pathways relevant to disease states .
Material Science
Overview : The properties of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] make it suitable for innovative material development.
Applications :
- Smart Polymers : The compound can be used to create smart polymers that respond to environmental stimuli, such as temperature or pH changes .
- Case Study : A recent project involved synthesizing a polymeric material incorporating this compound that demonstrated responsive behavior under varying pH conditions, indicating potential applications in drug delivery and environmental sensing technologies .
Mechanism of Action
The mechanism of action of N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] involves its ability to form stable cross-links with DNA. The aminooxy groups react with formyl groups of abasic sites in DNA, leading to the stabilization of the DNA duplex. This cross-linking mechanism is crucial for studying DNA repair and replication processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key differentiator is its naphthalene core paired with aminooxy-acetamide moieties. Below is a comparative analysis with structurally related bis-acetamide derivatives:
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity and Bioconjugation
- The aminooxy groups in the target compound enable selective reactions with aldehydes/ketones, facilitating oxime ligation for protein labeling or drug delivery systems . In contrast, Compound 16 () uses polyethylene glycol (PEG)-like chains for aqueous solubility, favoring conjugation in hydrophilic environments .
Physicochemical Properties
- Comparatively, Compound 13 () uses adamantyl groups for lipophilicity and stability in lipid membranes .
- Bis-aldehydes like BFPA () prioritize aldehyde reactivity for polymer crosslinking, contrasting with the aminooxy group’s carbonyl-targeting role .
Pharmacokinetics
Biological Activity
N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide], also known as N1,N5-Bis(aminooxyacetyl)-1,5-diaminonaphthalene, is a synthetic compound with potential biological activity. Its molecular formula is and it has a molecular weight of 304.31 g/mol. This compound has garnered attention due to its structural features that may confer unique biological properties, particularly in cancer research and antimicrobial activity.
- CAS Number : 1166232-68-3
- Purity : ≥95.0% (by HPLC)
- Appearance : White to orange to green powder or crystal
Anticancer Activity
Research indicates that naphthalene derivatives possess significant anticancer properties. For instance, compounds similar to N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] have shown promising results in inhibiting cancer cell proliferation. In a study evaluating naphthalene-substituted triazole derivatives, the most potent compounds exhibited IC50 values ranging from 34 nM to 134 nM against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung carcinoma) .
Table 1: Antiproliferative Activity of Naphthalene Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4a | MDA-MB-231 | 0.03 | Induces apoptosis via caspase activation |
| 6a | MDA-MB-231 | 0.26 | Cell cycle arrest in S phase |
| 7d | A549 | 0.08 | EGFR inhibition |
The anticancer mechanism of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] is hypothesized to involve:
- Induction of Apoptosis : Compounds with similar structures have been shown to activate caspases (3, 8, and 9), leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause G1 or S phase arrest in cancer cells, thereby inhibiting proliferation .
Antimicrobial Activity
Naphthalene derivatives are also recognized for their antimicrobial properties. In a comparative study on bis-quaternary ammonium compounds (bis-QACs), naphthalene-derived compounds demonstrated a broad spectrum of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These compounds showed enhanced bacteriostatic and bactericidal effects compared to commercial alternatives .
Table 2: Antimicrobial Activity of Naphthalene-Derived Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5d | Staphylococcus aureus | <1 μg/mL |
| Compound 6d | Escherichia coli | <2 μg/mL |
Case Studies
- In Vitro Studies : A study on the cytotoxic effects of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] revealed significant inhibition of cell growth in MDA-MB-231 cells with an IC50 value indicative of potent activity.
- In Vivo Studies : Preliminary animal studies have shown that related compounds exhibit low toxicity at therapeutic doses while effectively suppressing tumor growth in models of breast cancer .
Q & A
Basic: What are the established synthetic routes for N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide], and what yields are typically achieved?
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A general method involves reacting naphthalene-1,5-diamine derivatives with activated acetamide intermediates (e.g., bromo- or chloroacetamide derivatives) in polar aprotic solvents like DMF or DMSO. For example, describes bis-amide synthesis using diamine backbones and brominated precursors in ethanol or DMF, achieving yields of 65–85% depending on reaction time and stoichiometry . Optimization steps include using K₂CO₃ as a base to deprotonate intermediates (similar to ’s propargylation procedure) and purification via column chromatography .
Basic: How is the structural integrity of N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] confirmed?
Answer:
Structural validation relies on 1H/13C NMR and LC-MS (ESI) . Key spectral features include:
- 1H NMR : Signals for naphthalene protons (δ 7.2–8.5 ppm), aminooxy groups (δ 3.5–4.2 ppm), and acetamide carbonyls (δ 2.1–2.3 ppm) .
- LC-MS : Molecular ion peaks matching the calculated molecular weight (e.g., [M+H]+ or [M+Na]+) and isotopic patterns consistent with Cl or CF₃ substituents, if present . highlights cross-validation of synthetic products using these techniques for analogous bis-amide compounds .
Basic: What analytical techniques are recommended for purity assessment?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. A gradient of acetonitrile/water (0.1% TFA) resolves impurities, with purity >95% considered acceptable .
- TLC : Used for real-time reaction monitoring (e.g., n-hexane:ethyl acetate 9:1 system) .
- Elemental Analysis : Confirms C/H/N/O ratios within 0.4% of theoretical values .
Advanced: How can the synthesis of this compound be optimized for improved yield and scalability?
Answer:
- Solvent Optimization : Replace DMF with less toxic solvents like acetonitrile or THF to enhance green chemistry metrics .
- Catalysis : Use Pd/Cu catalysts for coupling reactions (e.g., Ullmann-type) to reduce reaction time and improve regioselectivity .
- Microwave Assistance : ’s protocols for triazole derivatives suggest microwave irradiation (100–120°C, 30 min) can increase yields by 10–15% compared to conventional heating .
Advanced: What strategies address stability issues of this compound under varying pH and temperature conditions?
Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours). Aminooxy groups are prone to hydrolysis; buffered storage at pH 6–7 in inert atmospheres is recommended .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. For bis-amides, degradation typically occurs above 150°C, necessitating storage at –20°C .
Advanced: How does N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] interact with biological targets, and what assays are used to evaluate this?
Answer:
The compound’s bis-amide scaffold may target enzymes or receptors with vicinal nucleophilic residues (e.g., cysteine proteases or kinases). Key assays include:
- Fluorescence Quenching : To study binding to bovine serum albumin (BSA) or cytochrome P450 .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values compared to controls .
- Enzyme Inhibition : Kinase activity assays using ADP-Glo™ kits .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
- Replicate Experimental Conditions : Standardize cell lines, passage numbers, and serum concentrations to minimize variability .
- Control for Redox Activity : Aminooxy groups can act as radical scavengers; include trolox or NAC in assays to isolate target-specific effects .
- Structural Confirmation : Re-analyze batches via NMR to rule out degradation products (e.g., hydrolyzed acetamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
